2-(Tetrahydrofuran-2-yl)piperazine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H16N2O |
|---|---|
Molecular Weight |
156.23 g/mol |
IUPAC Name |
2-(oxolan-2-yl)piperazine |
InChI |
InChI=1S/C8H16N2O/c1-2-8(11-5-1)7-6-9-3-4-10-7/h7-10H,1-6H2 |
InChI Key |
JJTNUGQHEZWBTO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C2CNCCN2 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Tetrahydrofuran 2 Yl Piperazine and Its Derivatives
Direct Synthesis Approaches to 2-(Tetrahydrofuran-2-yl)piperazine
The direct synthesis of this compound, also known as 1-(Tetrahydro-2-furoyl)piperazine, primarily involves the creation of an amide bond between the piperazine (B1678402) ring and a tetrahydrofuran-2-carboxylic acid moiety. evitachem.comchemicalbook.com This can be achieved through several acylation strategies.
Acylation Reactions of Piperazine with Tetrahydrofuran (B95107) Carboxylic Acid Derivatives
Acylation is the most common method for synthesizing the title compound. evitachem.com This process involves the reaction of a piperazine with an activated form of tetrahydrofuroic acid or its derivatives. The core of this transformation is the nucleophilic attack of a piperazine nitrogen atom on the electrophilic carbonyl carbon of the tetrahydrofuroyl group.
One synthetic pathway involves the use of chloroacetyl chloride in tetrahydrofuran (THF). evitachem.com This method facilitates the formation of an N-acylpiperazine derivative. In a typical procedure, chloroacetyl chloride is reacted with a suitable tetrahydrofuran precursor. The resulting intermediate can then be coupled with piperazine. For instance, the synthesis of various 2-(4-substituted piperazin-1-yl)-N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives involves an initial reaction with chloroacetyl chloride in the presence of a base like triethylamine (B128534) in THF. tandfonline.com A similar strategy is employed in the synthesis of norfloxacin (B1679917) analogues, where norfloxacin is treated with chloroacetyl chloride in THF alkalized with triethylamine to produce a chloroacetamide derivative, which can subsequently react with other nucleophiles. mdpi.com While not a direct synthesis of the title compound, this methodology highlights the utility of chloroacetyl chloride in creating activated acyl groups for reaction with piperazine.
A more direct and widely cited method is the reaction of piperazine with tetrahydro-2-furoic acid. chemicalbook.comresearchgate.net To facilitate this amidation, the carboxylic acid must first be "activated" to increase its electrophilicity. Common activating agents include thionyl chloride or N,N-carbonyldiimidazole (CDI). google.comgoogle.com The activation step converts the carboxylic acid into a more reactive acyl chloride or an imidazolide (B1226674) intermediate, which readily reacts with the amine group of piperazine to form the desired amide, 1-(Tetrahydro-2-furoyl)piperazine. google.comgoogle.com This reaction is fundamental in the synthesis of several pharmaceuticals, such as alfuzosin, where a piperazine-containing intermediate is reacted with activated tetrahydrofuroic acid. google.comalfa-chemistry.com
Table 1: Activating Agents for Tetrahydrofuroic Acid
| Activating Agent | Intermediate | Reference |
| N,N-Carbonyldiimidazole (CDI) | Acyl Imidazolide | google.com, google.com |
| Thionyl Chloride | Acyl Chloride | google.com, google.com |
| Oxalyl Chloride | Acyl Chloride | 5z.com |
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. The acylation reaction typically requires an alkaline or basic environment to neutralize the acid (e.g., HCl) generated during the reaction, particularly when using acyl chlorides, and to deprotonate the piperazine, enhancing its nucleophilicity. evitachem.comnih.gov Tertiary amines like triethylamine or pyridine (B92270) are commonly used as acid scavengers. tandfonline.comnih.gov
Temperature control is also a key optimization parameter. For instance, in syntheses involving activated tetrahydrofuroic acid, the activation step with CDI or thionyl chloride is often performed with cooling, sometimes to temperatures as low as -10°C. google.comgoogle.com The subsequent addition of the piperazine-containing reactant can be carried out at a range of temperatures, from -20°C to 45°C, with specific procedures specifying a range of -5°C to -10°C for the addition to control the reaction rate and minimize side products. google.comgoogle.com The solvent choice is also important, with anhydrous solvents like tetrahydrofuran (THF) being frequently used to prevent hydrolysis of the reactive intermediates. evitachem.comnih.gov
Table 2: Optimized Reaction Parameters
| Parameter | Condition | Purpose | Reference(s) |
| Base | Triethylamine, Pyridine | Neutralize acid byproducts, enhance nucleophilicity | evitachem.com, tandfonline.com, nih.gov |
| Temperature | -10°C to 0-5°C | Control activation step | google.com, google.com |
| Temperature | -20°C to 45°C | Control coupling reaction | google.com, google.com |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Prevent hydrolysis of intermediates | evitachem.com, nih.gov |
Solid-Phase Synthetic Routes for Piperazine-2-carboxamide (B1304950) Libraries
Solid-phase synthesis offers a powerful high-throughput approach for creating large libraries of piperazine derivatives for drug discovery. 5z.com The piperazine-2-carboxylic acid scaffold is particularly well-suited for combinatorial chemistry due to its three functional groups (one carboxylic acid and two amines) that can be orthogonally protected and selectively substituted. 5z.com
One novel solid-phase route involves attaching a protected piperazine-2-carboxylic acid to a resin. 5z.com From the resin-bound scaffold, various functional groups can be introduced. For example, a library of piperazine-2-carboxamide derivatives was produced using this method. The synthesis started by linking the piperazine scaffold to chloromethyl polystyrene beads, followed by sequential reactions to add diversity at the amine and carboxylic acid positions. 5z.com Another approach involves the reduction of resin-bound acylated dipeptides using diborane (B8814927) in THF to yield polyamines, which are then treated with oxalyldiimidazole to form diketopiperazines. sci-hub.st These solid-phase techniques allow for the efficient production of tens of thousands of discrete compounds, significantly accelerating the lead discovery process in pharmaceutical research. 5z.com
Synthesis of Related Piperazine-Containing Compounds with Tetrahydrofuran Moieties
Beyond the direct acylation to form this compound, various synthetic methods yield related structures where piperazine and tetrahydrofuran moieties are linked differently or are part of a larger, more complex molecule.
One example is the synthesis of 1-(4-Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine. acs.orgacs.org In this molecule, the link is a methylene (B1212753) bridge, not a carbonyl group. Its synthesis is achieved via N-alkylation of a piperazine derivative with a tetrahydrofuran-containing electrophile, such as (tetrahydrofuran-2-yl)methyl bromide. acs.org
Another approach involves the Mn(OAc)₃-mediated oxidative radical cyclization of unsaturated diacyl or alkyl-acyl piperazine derivatives with 1,3-dicarbonyl compounds. This method has been used to create novel piperazine compounds containing a dihydrofuran ring, a close structural relative of tetrahydrofuran. nih.govresearchgate.net The reaction is typically carried out in glacial acetic acid at elevated temperatures. nih.gov
Stereoselective Synthesis of Chiral this compound and Analogues
The synthesis of specific stereoisomers of substituted piperazines is of paramount importance, as biological activity is often confined to a single enantiomer or diastereomer. The C-2 position of the piperazine ring is a common site for stereogenic centers.
Several successful strategies have been developed for the synthesis of enantiomerically pure 2-substituted piperazines. A prominent approach utilizes the "chiral pool," starting from readily available and optically pure α-amino acids. rsc.orggoogle.com In one such method, a four-step synthesis transforms an α-amino acid into an orthogonally protected, enantiomerically pure 2-substituted piperazine. rsc.org The key step is an aza-Michael addition between a chiral 1,2-diamine (derived from the amino acid) and an in situ generated vinyl diphenyl sulfonium (B1226848) salt. rsc.org
Another powerful technique is the asymmetric deprotonation of an N-Boc piperazine using a chiral base like (−)-sparteine in complex with s-BuLi, followed by trapping the resulting lithiated intermediate with an electrophile. scispace.com This allows for the direct functionalization of the piperazine ring while controlling the stereochemistry.
Furthermore, a highly stereoselective synthesis of (2S,6S)-2,4,6-tris(phenylmethyl)piperazine was achieved from S-phenylalanine over 11 steps. clockss.org A key transformation in this sequence was a highly diastereoselective alkylation of a piperazinone intermediate, which established the trans relationship between the C-2 and C-6 substituents. clockss.org These established strategies provide a framework for the potential asymmetric synthesis of chiral this compound and its analogues.
Diastereoselective Intramolecular Hydroamination
A highly effective method for the synthesis of substituted piperazines involves a diastereoselective intramolecular hydroamination reaction. nih.gov This key step is part of a modular synthesis approach for producing 2,6-disubstituted piperazines. nih.gov The process begins with the preparation of the necessary hydroamination substrates, which are synthesized in high yields through the nucleophilic displacement of cyclic sulfamidates derived from amino acids. nih.gov This methodology is tolerant of a range of alkyl and aryl substituents at the 2-position of the piperazine ring. nih.gov
The intramolecular hydroamination is catalyzed by palladium, leading to the formation of the piperazine ring with high diastereoselectivity. nih.gov X-ray crystallography studies have confirmed the stereochemistry of the resulting 2,6-disubstituted piperazines as trans. nih.gov Interestingly, these studies also revealed that the preferred conformation of the product is a twist-boat, a deviation from the typical chair conformation, which is attributed to A(1,3) strain. nih.gov
While this method has been demonstrated for 2,6-disubstituted piperazines, the principles of palladium-catalyzed intramolecular hydroamination offer a potential pathway to synthesize this compound, although specific applications and adaptations for this particular substitution pattern would require further investigation. The versatility of this approach in accommodating various substituents suggests its potential applicability. nih.gov
Another related method for creating six-membered nitrogen heterocycles is the Wacker-type aerobic oxidative cyclization of alkenes, which can be achieved using a base-free Pd(DMSO)₂(TFA)₂ catalyst. organic-chemistry.org This approach provides access to a variety of heterocycles, including piperazines. organic-chemistry.org
| Catalyst/Reagent | Key Feature | Product Stereochemistry | Reference |
| Palladium Catalyst | Diastereoselective intramolecular hydroamination | trans | nih.gov |
| Pd(DMSO)₂(TFA)₂ | Base-free Wacker-type aerobic oxidative cyclization | Not specified | organic-chemistry.org |
Derivations from Optically Active Precursors (e.g., piperazine-2-carboxylic acid)
A significant route to producing enantiomerically pure this compound derivatives involves starting from optically active precursors. (S)-Piperazine-2-carboxylic acid dihydrochloride (B599025) is a commercially available and valuable chiral building block for this purpose. researchgate.net Its use allows for the synthesis of differentially protected 2-(hydroxymethyl)piperazines, which are versatile intermediates for biologically active compounds and for the construction of combinatorial libraries. researchgate.net
One documented industrial method involves the reaction of an optically active tetrahydrofuran-2-carboxylic acid ester with a piperazine derivative. google.com For instance, the reaction of 99.6% ee tetrahydrofuran-(2R)-ethyl carboxylate with anhydrous piperazine at 80°C and 26.7 kPa for 15 hours, while distilling off ethanol, resulted in a 100% conversion rate. google.com The primary product was tetrahydrofuran-(2R)-carboxylic piperazine monoamide with a yield of 99.20%, with a minor amount of the diamide (B1670390) by-product (0.8%). google.com This demonstrates a highly efficient and stereoretentive transformation.
The synthesis of piperazine-2-carboxamide derivatives has also been explored using solid-phase chemistry, highlighting the adaptability of piperazine-2-carboxylic acid as a scaffold for creating diverse chemical libraries. 5z.com The orthogonal protection of the two amino groups of piperazine-2-carboxylic acid can be readily accomplished on a large scale in solution phase. 5z.com
| Precursor | Reagent | Product | Yield | Reference |
| (S)-Piperazine-2-carboxylic acid dihydrochloride | Various | Differentially protected 2-(hydroxymethyl)piperazines | Not specified | researchgate.net |
| Tetrahydrofuran-(2R)-ethyl carboxylate | Anhydrous piperazine | Tetrahydrofuran-(2R)-carboxylic piperazine monoamide | 99.20% | google.com |
| 1-Alloc-4-Fmoc-piperazine-2-carboxylic acid | Resin, HBTU, DIEA | Solid-phase bound piperazine-2-carboxamide | Not specified | 5z.com |
Scalability and Process Chemistry Considerations in Synthesis
The transition from laboratory-scale synthesis to industrial production of this compound and its derivatives presents several challenges and considerations. A key factor is the selection of a synthetic route that is not only high-yielding but also cost-effective and safe on a large scale.
For instance, certain patented methods for producing optically active piperazine derivatives have been noted as difficult for industrial adoption due to stringent reaction conditions, such as requiring very low temperatures (-30°C). google.com High reaction temperatures (above 110°C) can also be problematic, leading to the formation of impurities. google.com The ideal temperature range for the amidation reaction to produce piperazine amide compounds is typically between 60°C and 110°C. google.com The removal of alcohol by-products during the reaction via distillation is also a critical step to drive the reaction to completion and avoid side reactions. google.com
The development of "process friendly" solvents and the avoidance of column chromatography are significant goals in creating a scalable synthesis. orgsyn.org For example, the synthesis of a G1-chloride intermediate using acetone-water as a solvent system demonstrates a move towards more practical industrial processes. orgsyn.org
Recent advancements in synthetic methodology, such as the use of visible-light-induced electron transfer with aluminum organometallics, have shown promise for the scalable synthesis of piperazines. nih.gov This photochemical approach, which can be optimized using different light sources like white LEDs, offers a pathway to densely functionalized piperazines in a single step from readily available imine starting materials. nih.gov While not yet specifically applied to this compound, this method represents a potential future direction for its efficient and scalable production. nih.gov
| Consideration | Challenge | Potential Solution | Reference |
| Reaction Temperature | Low temperatures (-30°C) are difficult to scale; high temperatures (>110°C) lead to impurities. | Operate within an optimal range (e.g., 60-110°C). | google.com |
| By-product Removal | Accumulation of alcohol can slow the reaction. | Distillation of alcohol during the reaction. | google.com |
| Purification | Column chromatography is not ideal for large-scale production. | Use of "process friendly" solvents and crystallization/precipitation methods. | orgsyn.org |
| Overall Process | Multi-step syntheses can be inefficient. | Develop convergent or one-step syntheses, potentially using novel methods like photochemistry. | nih.gov |
Reaction Mechanisms and Chemical Transformations of 2 Tetrahydrofuran 2 Yl Piperazine
Fundamental Reactivity Profiles
The fundamental reactivity of 2-(Tetrahydrofuran-2-yl)piperazine is dominated by the nucleophilic character of the piperazine (B1678402) nitrogens and the stability of the ether linkage in the THF ring.
Acylation and Hydrolysis Reactions
The piperazine ring contains two nitrogen atoms with different substitution patterns, leading to distinct reactivity in acylation reactions. The N1 atom is a secondary amine, while the N4 atom, bonded to the THF substituent, is a tertiary amine.
Acylation: Acylation, the process of introducing an acyl group (-C(O)R), occurs readily at the N1 position. The secondary amine at N1 is significantly more nucleophilic and less sterically hindered than the tertiary amine at N4. Consequently, reaction with acylating agents such as acyl chlorides, anhydrides, or activated esters will selectively yield the N1-acylated product. The lone pair of electrons on the N1 nitrogen initiates a nucleophilic attack on the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a leaving group to form a stable amide. In contrast, the N4 nitrogen lacks a proton and is sterically shielded by the adjacent THF ring, making it unreactive towards acylation under standard conditions.
Hydrolysis: The products of acylation, N-acylpiperazine derivatives, are amides. These amide bonds can be hydrolyzed back to the parent amine and carboxylic acid under either acidic or basic conditions, although the reaction typically requires heating. The ether linkage within the tetrahydrofuran (B95107) ring is generally resistant to hydrolysis under the conditions used for amide cleavage. However, under harsh acidic conditions (e.g., strong mineral acids and high temperatures), the ether bond can be protonated and subsequently cleaved via a nucleophilic substitution pathway.
Nucleophilic Addition and Cleavage Pathways
The N1 nitrogen of this compound, with its available lone pair and proton, acts as a potent nucleophile.
Nucleophilic Addition and Substitution: This nucleophilicity allows the compound to participate in a variety of reactions. A notable example is nucleophilic aromatic substitution (SNAr), where the piperazine nitrogen attacks an electron-deficient aromatic ring, displacing a leaving group such as a halide. Piperazine is an effective nucleophile in these reactions, particularly when the aromatic ring is activated by electron-withdrawing groups. researchgate.netnih.gov For instance, piperazine can readily displace fluorine from pentafluoropyridine, preferentially at the para position relative to the ring nitrogen. researchgate.net
Cleavage Pathways: The piperazine ring itself is highly stable and does not typically undergo cleavage. The C-N bonds are robust, and ring-opening requires specialized, high-energy conditions. As mentioned previously, the tetrahydrofuran ring's C-O-C ether bond is also stable but can be cleaved under strongly acidic conditions, which could proceed via an SN1 or SN2 mechanism depending on the specific substrate and reaction conditions.
Advanced Mechanistic Studies
Advanced studies on related piperazine systems reveal complex reaction mechanisms, including radical cyclizations and novel bond-forming strategies, that are applicable to the synthesis and transformation of this compound and its derivatives.
Oxidative Radical Cyclization Mechanisms
Manganese(III) acetate (B1210297), Mn(OAc)₃, is a well-established reagent for mediating oxidative radical cyclizations. This method can be used to synthesize novel dihydrofuran compounds attached to a piperazine core. nih.gov The reaction typically involves an unsaturated piperazine derivative and a 1,3-dicarbonyl compound. nih.gov
The proposed mechanism proceeds through several key steps:
Radical Generation: Mn(OAc)₃ oxidizes the enol form of a 1,3-dicarbonyl compound (e.g., dimedone) to generate an α-carbon radical. nih.gov
Intermolecular Addition: This radical adds to the double bond of an unsaturated group attached to the piperazine nitrogen. This addition can be regioselective, with the radical intermediate formed adjacent to an aromatic ring being more stable. nih.gov
Oxidation and Cyclization: The resulting radical intermediate is oxidized by another equivalent of Mn(OAc)₃ to form a carbocation. This carbocation then undergoes an intramolecular cyclization, attacking the enol oxygen to form the dihydrofuran ring. nih.gov
The yields of these reactions can vary depending on the specific substrates used.
| Piperazine Reactant | 1,3-Dicarbonyl Reactant | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 1-(3-phenylpropenoyl)-4-methacryloylpiperazine | Dimedone | Dihydrofuran-piperazine derivative | 81% | nih.gov |
| 1-(3-(4-methylphenyl)propenoyl)-4-methacryloylpiperazine | Dimedone | Dihydrofuran-piperazine derivative | 64% | nih.gov |
| 1-(3-phenylpropenoyl)-4-methacryloylpiperazine | Acetylacetone | Dihydrofuran-piperazine derivative | 73% | nih.gov |
| 1-allyl-4-(3-phenylpropenoyl)piperazine | Dimedone | Dihydrofuran-piperazine derivative | 32% | nih.gov |
C-C and C-N Bond Formation Mechanisms in Piperazine Synthesis
The synthesis of the piperazine ring, including C2-substituted derivatives like this compound, can be achieved through various modern synthetic methods involving novel C-C and C-N bond formations.
C-N Bond Formation: A primary method for forming the C-N bonds in the piperazine ring is reductive amination. nih.govmdpi.comresearchgate.net This process can involve the reaction of an aldehyde with a diamine, followed by reduction of the resulting imine intermediates to form the saturated heterocyclic ring. Continuous-flow processes have been developed for such syntheses, offering advantages in safety and scalability. nih.govmdpi.com Other established methods include palladium-catalyzed Buchwald-Hartwig coupling and copper-catalyzed Ullmann-Goldberg reactions to form aryl-nitrogen bonds. nih.gov
C-C Bond Formation: Creating C-C bonds at the carbon positions of the piperazine ring has been a significant area of research.
Photoredox Catalysis: Visible-light photoredox catalysis can be used to generate an α-amino radical from a piperazine derivative. mdpi.com This radical can then couple with various partners. The mechanism often involves a single electron transfer (SET) from the piperazine nitrogen to an excited photocatalyst, followed by deprotonation at the α-carbon to yield the key α-amino radical intermediate. mdpi.com
SnAP Reagents: The Stannyl (B1234572) Amine Protocol (SnAP) provides a convergent route to C-substituted piperazines. mdpi.com The mechanism is initiated by the copper-mediated oxidation of a C-Sn bond in a stannyl amine precursor, which generates a heteroatom-stabilized α-aminyl radical. This radical then undergoes cyclization with an imine formed in situ from an aldehyde. mdpi.com
Titanium-Mediated Cyclization: An efficient methodology for synthesizing substituted piperazines involves a Ti(NMe₂)₄-mediated reaction. The mechanism is proposed to involve the intramolecular deprotonation of a ligand complex to form a titanium aza-allyl intermediate. This intermediate then undergoes a [3+2] cycloaddition and ring expansion to generate a dinuclear complex containing the piperazine skeleton, which can be hydrolyzed to release the final product. cas.cn
| Method | Key Intermediate | Bond Formed | Mechanism Highlights | Reference |
|---|---|---|---|---|
| Photoredox Catalysis | α-Amino radical | C-C | Single electron transfer (SET) followed by deprotonation. | mdpi.com |
| SnAP Reagents | α-Aminyl radical | C-C / C-N | Copper-mediated oxidation of C-Sn bond and cyclization with an imine. | mdpi.com |
| Ti(NMe₂)₄-Mediation | Titanium aza-allyl complex | C-C | [3+2] cycloaddition followed by ring expansion. | cas.cn |
| Reductive Amination | Imine/Iminium ion | C-N | Condensation of amine and carbonyl followed by reduction. | mdpi.comresearchgate.net |
Regioselectivity and Mechanism in DABCO Ring Opening Reactions
A powerful strategy for synthesizing 1,4-disubstituted piperazine derivatives involves the ring-opening of 1,4-diazabicyclo[2.2.2]octane (DABCO). windows.netrsc.org This method provides a versatile entry into complex piperazines that would be otherwise difficult to access.
Mechanism: The reaction is initiated by the alkylation of one of the DABCO nitrogen atoms with an alkylating agent (e.g., an alkyl halide), forming a quaternary ammonium (B1175870) salt. windows.netrsc.org This quaternization activates the DABCO framework, making it an excellent electrophile. The subsequent step involves the nucleophilic attack of an external nucleophile on one of the methylene (B1212753) carbons adjacent to the quaternary nitrogen. This attack proceeds via an SN2 mechanism, leading to the cleavage of a C-N bond and the formation of a substituted piperazine ring. windows.net
Regioselectivity: The regioselectivity of the ring-opening reaction is a critical aspect and is influenced by several factors, including the nature of the nucleophile and the electrophilic partner (the quaternized DABCO salt). The Hard and Soft Acids and Bases (HSAB) principle can be used to predict the reaction outcome. windows.net
Hard Nucleophiles: Hard nucleophiles, such as alkoxides and phenoxides (oxygen nucleophiles), tend to favor the desired DABCO ring-opening reaction with high regioselectivity. windows.net
Soft Nucleophiles: When the alkylating group on the DABCO salt is a soft electrophile (like a benzyl (B1604629) group) and is paired with a soft nucleophile (like a thiolate), a competing SN2 reaction can occur where the nucleophile directly attacks the benzyl group. This results in benzylation of the nucleophile instead of ring-opening. windows.net
Density functional theory (DFT) calculations support a stepwise mechanism involving the initial nucleophilic ring-opening followed by subsequent transformations. nih.govacs.org The nature of substituents on the reacting partners strongly influences the activation barrier for the nucleophilic attack and thus controls the regioselectivity. nih.gov
| Alkylating Group (on DABCO) | Nucleophile | Major Product Type | Controlling Factor | Reference |
|---|---|---|---|---|
| Simple Alkyl (e.g., Ethyl) | Potassium Phenoxide (Hard) | DABCO Ring-Opening | Hard-Hard Interaction | windows.net |
| Benzyl (Soft) | Potassium Phenoxide (Hard) | DABCO Ring-Opening | Hard-Soft Interaction favors ring attack | windows.net |
| Benzyl (Soft) | Benzenethiolate (Soft) | Benzylation of Nucleophile | Soft-Soft Interaction favors attack on benzyl group | windows.net |
| Benzyl (Soft) | Benzothiazole-2-thiolate (Soft) | Benzylation of Nucleophile | Soft-Soft Interaction favors attack on benzyl group | windows.net |
Conformational Dynamics and Their Influence on Reactivity (e.g., amide partial double bond, piperazine chair conformation)
Piperazine Ring Conformation
Like cyclohexane, the piperazine ring predominantly adopts a chair conformation, which is its most thermodynamically stable state nih.gov. This chair form minimizes steric and torsional strain. While other conformations such as the boat, twist-boat, and half-chair exist, they are generally higher in energy nih.gov. The interconversion between chair conformations, known as ring inversion, is a dynamic process but faces a significant energy barrier. The energy barrier for ring inversion in N,N′-dimethylpiperazine is 55.7 kJ mol⁻¹, which is notably higher than that for cis-1,4-dimethylcyclohexane (40.0 kJ mol⁻¹), indicating that the piperazine ring is less flexible than its carbocyclic counterpart nih.gov.
The presence of the tetrahydrofuran-2-yl substituent at the C2 position introduces a key conformational preference. Studies on analogous 1-acyl and 1-aryl 2-substituted piperazines have demonstrated a preference for the substituent to occupy the axial position nih.gov. This axial orientation can be stabilized by factors such as intramolecular hydrogen bonding and can significantly influence how the molecule interacts with biological targets like receptors by positioning key functional groups in a specific spatial arrangement nih.gov. While the chair conformation is energetically favored, the piperazine ring can be forced into a higher-energy boat conformation, for example, during complexation with metal ions nih.gov. This induced change in conformation can decrease binding affinity or even prevent certain reactions, highlighting the importance of the ground-state chair geometry in directing reactivity nih.gov.
Amide Partial Double Bond and Rotational Barriers
When a piperazine nitrogen atom is acylated, a common chemical transformation, the resulting amide C–N bond exhibits significant partial double bond character due to resonance nih.govrsc.org. This characteristic severely restricts free rotation around the bond, leading to the existence of distinct planar conformers, or rotamers nih.govrsc.org. The presence of these rotamers can often be observed in NMR spectra as separate sets of signals at room temperature rsc.org.
The interconversion between these rotamers requires overcoming a substantial activation energy barrier (ΔG‡). Temperature-dependent NMR spectroscopy has been used to study these dynamics in various N-acylated piperazines, revealing that the energy barriers for amide bond rotation are often higher than those for the piperazine ring inversion nih.govrsc.org. These activation energies typically range from 56 to 80 kJ mol⁻¹ nih.govrsc.orgscispace.com. The stability of these rotamers means they can be considered distinct chemical species at ambient temperatures, which can have significant implications for drug design, as different conformers may exhibit different biological activities nih.gov.
Table 1: Activation Energy Barriers for Conformational Processes in N-Acyl Piperazine Derivatives This table presents data from related N-acyl piperazine compounds to illustrate the typical energy barriers for amide bond rotation and piperazine ring inversion.
| Compound | Process | Coalescence Temp. (K) | Δν (Hz) | ΔG‡ (kJ/mol) | Reference |
| 1-(4-Nitrobenzoyl)piperazine | Amide Rotation | 340 | 110.0 | 67.1 | researchgate.net |
| 1-(4-Nitrobenzoyl)piperazine | Ring Inversion | 323 | 49.5 | 66.7 | researchgate.net |
| N-Benzoylated Piperazines (general range) | Amide Rotation / Ring Inversion | Not Specified | Not Specified | 56 - 80 | nih.govrsc.org |
Computational Chemistry and Theoretical Investigations of 2 Tetrahydrofuran 2 Yl Piperazine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the properties of a molecule from first principles. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.
Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of many-body systems. vjol.info.vn It is particularly effective for optimizing molecular geometries to find the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. mdpi.com Methods like B3LYP, which combine Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, paired with basis sets such as 6-311++G(d,p), are commonly used for accurate geometry optimizations. vjol.info.vnnih.govnih.gov
For 2-(Tetrahydrofuran-2-yl)piperazine, DFT calculations would yield precise values for bond lengths, bond angles, and dihedral angles. These parameters define the three-dimensional structure of the molecule, including the puckering of the tetrahydrofuran (B95107) ring and the chair conformation of the piperazine (B1678402) ring.
Table 1: Representative Optimized Geometric Parameters (Illustrative) Note: This table presents typical bond lengths and angles expected for the functional groups within this compound, based on DFT studies of related molecules. Specific values for the target compound require a dedicated computational study.
| Parameter | Bond Type | Expected Value (Å or °) |
| Bond Length | C-C (aliphatic) | ~1.53 Å |
| C-O (ether) | ~1.44 Å | |
| C-N (amine) | ~1.46 Å | |
| N-H | ~1.01 Å | |
| Bond Angle | C-O-C (THF ring) | ~106° |
| C-N-C (Piperazine ring) | ~110° | |
| H-N-C | ~109° |
Once the molecular geometry is optimized, the same level of DFT can be used to calculate vibrational frequencies, which correspond to the infrared (IR) and Raman spectra of the molecule. The Potential Energy Distribution (PED) is then used to assign these calculated vibrational modes to specific types of molecular motion, such as stretching, bending, or twisting of bonds. vjol.info.vn This analysis provides a detailed understanding of the molecule's vibrational dynamics.
Table 2: Predicted Vibrational Wavenumbers and PED Assignments (Illustrative) Note: This table illustrates the type of data obtained from vibrational analysis. The values are representative of the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | PED Assignment | Vibrational Mode |
| ~3400 | N-H (97%) | Symmetric N-H Stretching |
| ~2980 | C-H (95%) | Asymmetric CH₂ Stretching |
| ~2850 | C-H (96%) | Symmetric CH₂ Stretching |
| ~1450 | C-N-H (88%) | C-N-H Deformation |
| ~1180 | C-N (90%) | C-N Stretching |
| ~1050 | C-O-C (92%) | Asymmetric C-O-C Stretching |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. vjol.info.vnnih.gov The MEP map displays regions of different electrostatic potential on the electron density surface.
Negative Regions (Red/Yellow): These areas, rich in electrons, are susceptible to electrophilic attack. In this compound, these would be concentrated around the nitrogen and oxygen atoms due to their lone pairs of electrons.
Positive Regions (Blue): These electron-deficient areas are favorable for nucleophilic attack and are typically found around the hydrogen atoms, especially the N-H proton of the piperazine ring. mdpi.com
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to describe chemical reactivity and electronic properties. wikipedia.orgnih.gov
HOMO: Represents the ability to donate an electron (nucleophilicity).
LUMO: Represents the ability to accept an electron (electrophilicity). youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of molecular stability. schrodinger.com A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.govedu.krd For instance, a DFT study on tetrahydrofuran found its HOMO-LUMO gap to be relatively high at 6.558 eV, indicating significant stability. vjol.info.vn A similar analysis for this compound would determine its electronic stability and reactivity profile.
Table 3: Frontier Molecular Orbital Energies (Illustrative Example based on THF) Note: These values are for Tetrahydrofuran (THF) calculated at the B3LYP/6-311++G(2d,2p) level and serve as an example. vjol.info.vn
| Molecular Orbital | Energy (eV) |
| HOMO | -7.532 |
| LUMO | -0.974 |
| Energy Gap (ΔE) | 6.558 |
Natural Bond Orbital (NBO) analysis provides a detailed picture of intramolecular bonding and electron delocalization. nih.gov It examines interactions between filled "donor" orbitals and empty "acceptor" orbitals within the molecule. The strength of these interactions is quantified by the second-order perturbation energy, E(2). vjol.info.vnacadpubl.eu
Table 4: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis (Illustrative) Note: This table shows hypothetical but plausible donor-acceptor interactions for the molecule.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |
| LP (N) | σ(C-C) | ~ 5.2 | n → σ |
| LP (O) | σ(C-C) | ~ 3.8 | n → σ |
| σ (C-H) | σ(C-N) | ~ 2.5 | σ → σ |
Molecular Dynamics and Conformational Studies
While quantum calculations analyze static molecular structures, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior and conformational flexibility of molecules. rsc.org Given that this compound consists of two flexible rings linked by a single bond, it can adopt numerous conformations.
Theoretical Studies of Reaction Pathways and Transition States
Theoretical studies of reaction pathways and transition states are crucial in computational chemistry for understanding the mechanisms of chemical reactions. These investigations provide insights into the formation of molecules like this compound by mapping the potential energy surface of the reaction. Quantum chemical calculations are employed to determine the energies of reactants, products, and intermediate transition states, thereby elucidating the most favorable reaction pathway.
For instance, studies on the low-temperature oxidation of tetrahydrofuran have utilized quantum chemistry to explore its potential energy surfaces. osti.gov Such studies, while not directly synthesizing this compound, reveal the competition between different reaction pathways, such as unimolecular decomposition and oxidation. osti.gov This type of analysis helps in understanding how the tetrahydrofuran ring might behave and react under various conditions. The calculations can identify key intermediates, such as hydroperoxy-THF-yl radicals (QOOH), and map their subsequent reactions, like a second O2 addition followed by decomposition. osti.gov
Similarly, theoretical investigations into the reactions of furan (B31954) derivatives with hydroxyl radicals construct potential energy surfaces to identify the main reaction channels. nih.gov These studies use methods like transition state theory and Rice–Ramsperger–Kassel–Marcus (RRKM) theory to calculate temperature- and pressure-dependent rate constants. nih.gov By identifying the energy barriers for different pathways, such as OH-addition or H-abstraction, researchers can predict which reactions will dominate under specific conditions. nih.gov This knowledge is instrumental in optimizing synthetic routes, predicting byproducts, and controlling the regioselectivity and stereoselectivity of reactions that could lead to specific isomers of this compound.
| Study Type | Focus | Key Findings | Computational Method |
| Reaction Pathway Analysis | Low-temperature oxidation of tetrahydrofuran | Revealed competition between unimolecular decomposition and oxidation pathways of hydroperoxy-THF-yl radicals (QOOH). osti.gov | Quantum Chemical Calculations |
| Kinetic Studies | Reaction of 2-acetylfuran (B1664036) with OH radicals | Identified OH-addition and H-abstraction as primary channels; calculated temperature-dependent rate constants. nih.gov | Transition State Theory (TST) & RRKM Theory |
| Mechanism Elucidation | Synthesis of piperazines | Diol-diamine coupling catalyzed by ruthenium(II) provides a pathway to piperazine structures. organic-chemistry.org | Not specified |
| Cyclization Studies | Synthesis of dihydrofurans | Manganese(III) acetate (B1210297) is used to mediate radical addition and cyclization reactions to form dihydrofuran rings. nih.gov | Not specified |
In Silico Approaches for Compound Libraries
In the development of compound libraries based on a core scaffold like this compound, in silico methods are essential for ensuring chemical diversity. The goal is to create a library of molecules that covers a broad range of chemical space, thereby increasing the chances of identifying compounds with desired biological activities.
Reagent Clustering is a computational technique used to group available starting materials (reagents) based on their physicochemical properties or structural features. This prevents the redundant selection of similar reagents and ensures that the resulting library is maximally diverse. By clustering reagents, chemists can select representative members from each cluster to use in the synthesis, ensuring a broad exploration of properties like size, polarity, and hydrogen bonding potential. This approach was utilized in the creation of a large library of piperazine-2-carboxamide (B1304950) derivatives, where computational methods were applied to maximize reagent diversity. 5z.com
Library Profiling involves the computational analysis of the virtual library before synthesis. Key physicochemical properties, often guided by frameworks like Lipinski's Rule of Five, are calculated for every proposed molecule. These properties include molecular weight (MW), lipophilicity (C-LogP), and the number of hydrogen bond donors and acceptors. 5z.com The distribution of these properties across the library is then analyzed to ensure it aligns with the desired profile for "drug-likeness." For example, in the synthesis of a 15,000-member piperazine library, profiling was used to optimize pharmacokinetic parameters, with results showing that 70% of one library passed at least three criteria for drug-likeness. 5z.com This pre-synthesis analysis saves resources by focusing efforts on compounds with a higher probability of possessing favorable properties.
| Parameter | Library 1 Profile (10,000 compounds) | Library 2 Profile (5,000 compounds) | Significance |
| Compounds passing ≥3 criteria | ~60% | 70% | Measures overall "drug-likeness" of the library. 5z.com |
| Primary failure reasons | Combinations of MW and NACC or MW and C-LogP. 5z.com | Combinations of MW and NACC or MW and C-LogP. 5z.com | Identifies properties to optimize in future library designs. |
| Molecular Weight | 80% of library < 650 Da. 5z.com | Not specified | A key parameter in assessing oral bioavailability. |
| Diversity Metric | Four-point pharmacophore method | Four-point pharmacophore method | Measures the coverage of chemical space gained by the synthetic routes. 5z.com |
Pharmacophore analysis is a computational method used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model does not represent a real molecule but rather an abstract map of features like hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups.
For a series of compounds derived from this compound, pharmacophore modeling can establish structure-activity relationships (SAR). By comparing the 3D structures of active and inactive analogs, a common pharmacophore model can be developed. This model highlights the key interaction points required for binding to a biological target.
The piperazine ring itself is often considered an important pharmacophore element in medicinal chemistry. nih.gov In studies of soluble epoxide hydrolase (sEH) inhibitors, the introduction of a constrained piperazine group was found to serve as a favorable secondary pharmacophore that enhanced drug-like properties. nih.gov A four-point pharmacophore analysis was also used to measure the chemical space coverage and added diversity gained by applying two different synthetic chemistries to the same piperazine scaffold. 5z.com Such models are powerful tools for virtual screening, where large databases of compounds can be rapidly searched to find novel molecules that fit the pharmacophore and are therefore likely to be active.
Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule (a ligand, such as a derivative of this compound) when bound to a second molecule (a receptor, typically a protein). The primary goal of molecular docking is to analyze the interactions between the ligand and the receptor's binding site and to estimate the strength of this interaction, often expressed as a binding energy or docking score.
This method is widely used in drug design to understand how a molecule might function as an inhibitor or activator. For example, in the study of novel piperazine derivatives as potential antimicrobial agents, molecular docking was used to investigate how the compounds interact with microbial targets. nih.gov Similarly, docking studies on 2-piperazinyl quinoxaline (B1680401) derivatives helped suggest that these compounds could fit within the catalytic cavity of the c-Kit tyrosine kinase receptor. rsc.org
The process involves placing the 3D structure of the ligand into the binding site of the protein and sampling a large number of possible orientations and conformations. Each conformation is then scored based on a function that evaluates factors like electrostatic interactions, hydrogen bonds, and van der Waals forces. The results provide a detailed view of the binding mode, identifying key amino acid residues in the protein that interact with specific functional groups on the ligand. This information is invaluable for optimizing the ligand's structure to improve its potency and selectivity.
| Compound Class | Target Protein/Organism | Key Findings from Docking | Reference |
| New Piperazine Derivatives | Various bacterial strains | Docking data was encouraging for overcoming microbe resistance. nih.gov | nih.gov |
| 2-Piperazinyl Quinoxaline Derivatives | c-Kit tyrosine kinase receptor | Hybrids can be wrapped in the catalytic cavity with high scores. rsc.org | rsc.org |
| Piperazine–Chalcone Hybrids | VEGFR-2 Kinase (PDB: 4ASD) | Compounds showed favorable interactions within the kinase binding site. | researchgate.net |
| Piperazine Substituted Dihydrofurans | Acetylcholinesterase (AChE) | Selected compounds were analyzed for ligand-protein interactions and binding energies were calculated. ulakbim.gov.tr | ulakbim.gov.tr |
Q & A
Basic: How can researchers optimize the synthesis of 2-(Tetrahydrofuran-2-yl)piperazine to improve yield and purity?
Methodological Answer:
The synthesis typically involves amide formation between 2-tetrahydrofuroic acid and piperazine . To optimize yield and purity:
- Solvent Selection : Use dry tetrahydrofuran (THF) as a solvent, which facilitates efficient coupling while minimizing side reactions .
- Reaction Time and Temperature : Stir under reflux for 2–3 hours, followed by room temperature equilibration to ensure complete conversion .
- Purification : Recrystallize the product from ethanol-water mixtures to remove unreacted starting materials and byproducts .
- Characterization : Validate purity via melting point analysis (expected range: 168–173°C) and spectroscopic techniques (e.g., HNMR for confirming the tetrahydrofuran-piperazine linkage) .
Basic: What analytical techniques are recommended for structural elucidation and impurity profiling of this compound?
Methodological Answer:
- Chromatography : Use HPLC with a SAX-NP5 column (5 µm, 4.6 × 250 mm) and mobile phases containing piperazine derivatives to resolve impurities like 1,4-Bis[(tetrahydrofuran-2-yl)carbonyl]piperazine .
- Spectroscopy :
- Mass Spectrometry : Detect molecular ion peaks (e.g., m/z 424 for ditosyl derivatives) and fragmentation patterns to verify structural integrity .
Basic: How do temperature and solvent systems influence the pKa and solubility of this compound?
Methodological Answer:
- pKa Determination : Use potentiometric titration at 298–323 K to measure dissociation constants. For example, piperazine derivatives exhibit pKa1 ~9.2 and pKa2 ~5.3 at 298 K, with values decreasing at higher temperatures due to entropy changes .
- Solubility :
Advanced: How can structural modifications of this compound enhance its affinity for neurotransmitter transporters?
Methodological Answer:
- Structure-Activity Relationship (SAR) :
- Substituent Effects : Introduce fluorophenyl or methoxyphenyl groups to the piperazine ring to improve dopamine/serotonin transporter binding .
- Linker Optimization : Replace methylene groups with carbonyl or hydroxyethyl spacers to modulate lipophilicity and hydrogen-bonding capacity .
- Screening : Use radioligand assays to compare binding affinities (e.g., Ki values) of analogs like 1-[2-(4-methoxyphenyl)phenyl]piperazine .
Advanced: How should researchers resolve contradictions in reported thermodynamic data (e.g., pKa, solubility) for piperazine derivatives?
Methodological Answer:
- Validation Protocols :
- Replicate Experiments : Perform potentiometric titrations under standardized conditions (e.g., ionic strength = 0.1 M KCl) to minimize discrepancies .
- Model Calibration : Use thermodynamic models (e.g., extended Debye-Hückel equations) to predict CO₂ solubility in amine-water systems and compare with experimental data .
- Data Harmonization : Account for temperature dependencies using van’t Hoff analysis (ΔH° and ΔS° calculations) to reconcile divergent pKa values .
Advanced: What strategies mitigate side reactions during the synthesis of this compound derivatives?
Methodological Answer:
- Byproduct Control :
- Lithium Aluminum Hydride (LiAlH₄) Reduction : Add reagents slowly (<5 min) to THF under nitrogen to prevent over-reduction of carbonyl intermediates .
- Protection-Deprotection : Use tosyl groups to shield reactive amines during multi-step syntheses, followed by acidic cleavage .
- Real-Time Monitoring : Employ TLC (5% methanol-chloroform) to track reaction progress and isolate intermediates (e.g., ditosylhexahydrodiazepines) before side reactions dominate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
